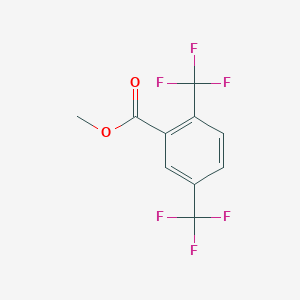
12-Acetoxydodecanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Acetoxydodecanal, also known as dodecanal, 12-(acetyloxy)-, is an organic compound with the molecular formula C14H26O3 and a molecular weight of 242.35 g/mol . It is a derivative of dodecanal, where an acetoxy group is attached to the 12th carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Acetoxydodecanal can be synthesized through the acetylation of dodecanal. The reaction involves the use of acetic anhydride and a catalyst such as pyridine. The reaction is typically carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of dodecanal and acetic anhydride through a reactor. The reaction is catalyzed by an acid catalyst, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions: 12-Acetoxydodecanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 12-acetoxydodecanoic acid.
Reduction: Reduction of this compound can yield 12-acetoxydodecanol.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: 12-Acetoxydodecanoic acid.
Reduction: 12-Acetoxydodecanol.
Substitution: Various substituted dodecanal derivatives depending on the nucleophile used.
Scientific Research Applications
12-Acetoxydodecanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds.
Medicine: Research is ongoing to explore its potential as a drug intermediate.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 12-acetoxydodecanal involves its interaction with various molecular targets. It can act as a substrate for enzymes that catalyze oxidation and reduction reactions. The acetoxy group can be hydrolyzed to release acetic acid, which can participate in further biochemical pathways .
Comparison with Similar Compounds
12-Hydroxydodecanoic Acid: Similar in structure but with a hydroxyl group instead of an acetoxy group.
12-Oxophytodienoic Acid: Contains a similar carbon chain length but with different functional groups.
12-Tetradecenyl Acetates: Used as pheromone components in insects
Uniqueness: 12-Acetoxydodecanal is unique due to its specific acetoxy functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
24765-81-9 |
|---|---|
Molecular Formula |
C14H26O3 |
Molecular Weight |
242.35 g/mol |
IUPAC Name |
12-oxododecyl acetate |
InChI |
InChI=1S/C14H26O3/c1-14(16)17-13-11-9-7-5-3-2-4-6-8-10-12-15/h12H,2-11,13H2,1H3 |
InChI Key |
BZJNASLNXHEOSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Acetyloxy)-1-[1,2-di(acetyloxy)ethyl]-3,3-di(ethylthio)propyl acetate](/img/structure/B14146345.png)



![N'-[(E)-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B14146357.png)
![[4-(3-bromophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone](/img/structure/B14146359.png)





